![molecular formula C9H7LiN2O2 B13607611 lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B13607611.png)
lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its unique structure, which includes a lithium ion coordinated to a pyrrolo[2,3-b]pyridine moiety. The compound’s molecular formula is C9H7LiN2O2, and it has a molecular weight of 182.1 g/mol.
Vorbereitungsmethoden
The synthesis of lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate involves several steps. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain intermediate compounds . These intermediates are then further reacted with lithium acetate under controlled conditions to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, methanol, and tetrahydrofuran (THF) . For example, a solution of the compound in THF and methanol, when reacted with sodium hydroxide at 45°C overnight, can lead to the formation of different products depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, derivatives of this compound have shown potent activities against fibroblast growth factor receptors (FGFRs), making them attractive candidates for cancer therapy . The compound’s ability to inhibit FGFR signaling pathways is particularly valuable in the treatment of various cancers, including breast, lung, prostate, bladder, and liver cancers .
Wirkmechanismus
The mechanism of action of lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate involves its interaction with molecular targets such as FGFRs. Upon binding to these receptors, the compound inhibits their activation, thereby blocking downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition leads to reduced cell proliferation, migration, and invasion, ultimately inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate is unique due to its specific structure and potent FGFR inhibitory activity. Similar compounds include other 1H-pyrrolo[2,3-b]pyridine derivatives, such as those with trifluoromethyl or other R-substituted groups . These compounds also exhibit FGFR inhibitory activity but may differ in their potency and selectivity. For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown significant FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .
Eigenschaften
Molekularformel |
C9H7LiN2O2 |
|---|---|
Molekulargewicht |
182.1 g/mol |
IUPAC-Name |
lithium;2-pyrrolo[2,3-b]pyridin-1-ylacetate |
InChI |
InChI=1S/C9H8N2O2.Li/c12-8(13)6-11-5-3-7-2-1-4-10-9(7)11;/h1-5H,6H2,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
AZMJXTJLGOSFNK-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CC2=C(N=C1)N(C=C2)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



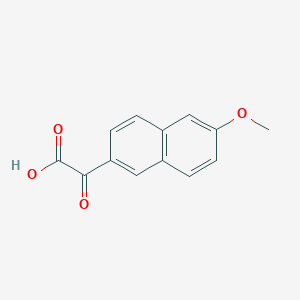


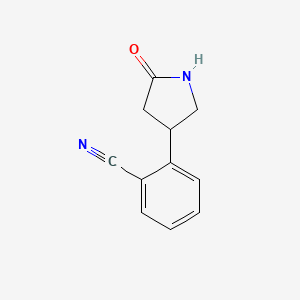
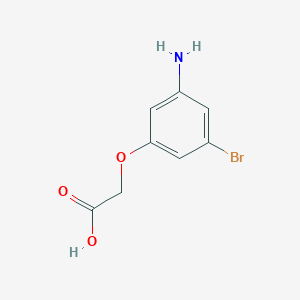
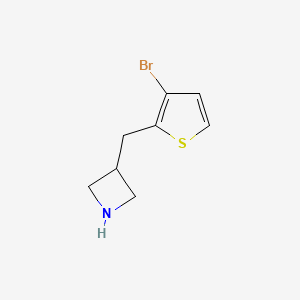
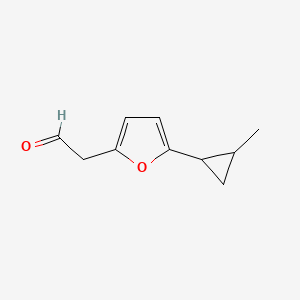
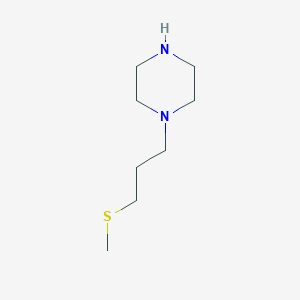

![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)



